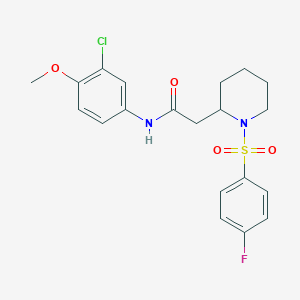

N-(3-chloro-4-methoxyphenyl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide

Description

Structure and Key Features: The compound features a 3-chloro-4-methoxyphenyl group linked via an acetamide bridge to a piperidine ring, which is sulfonylated at the 1-position by a 4-fluorophenyl group. This structural complexity suggests applications in medicinal chemistry, particularly for targeting enzymes or receptors with hydrophobic and polar binding pockets.

Characterization typically involves NMR (1H, 13C, 19F), MS, and elemental analysis, with melting points ranging 132–230°C depending on substituents.

Properties

IUPAC Name |

N-(3-chloro-4-methoxyphenyl)-2-[1-(4-fluorophenyl)sulfonylpiperidin-2-yl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22ClFN2O4S/c1-28-19-10-7-15(12-18(19)21)23-20(25)13-16-4-2-3-11-24(16)29(26,27)17-8-5-14(22)6-9-17/h5-10,12,16H,2-4,11,13H2,1H3,(H,23,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQZNLOICNGIQHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=C(C=C3)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22ClFN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-chloro-4-methoxyphenyl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and relevant research findings.

- IUPAC Name : this compound

- Molecular Formula : C20H24ClF N2O3S

- Molecular Weight : 404.93 g/mol

The biological activity of this compound is attributed to its structural features, particularly the piperidine and sulfonamide moieties. These components are known for their roles in various pharmacological activities, including:

- Antimicrobial Activity : The sulfonamide group is recognized for its antibacterial properties, acting by inhibiting bacterial folic acid synthesis.

- CNS Activity : Piperidine derivatives often exhibit psychoactive effects, potentially influencing neurotransmitter systems.

Antimicrobial Properties

Research indicates that this compound demonstrates significant antimicrobial activity against a range of pathogens.

| Pathogen | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 30 |

| Escherichia coli | 10 | 20 |

| Pseudomonas aeruginosa | 25 | 50 |

The compound exhibits bactericidal activity with minimum inhibitory concentrations (MIC) comparable to established antibiotics like ciprofloxacin and ampicillin .

Antifungal Activity

In addition to its antibacterial properties, the compound has shown moderate antifungal activity against species such as Candida albicans.

| Fungal Strain | MIC (µg/mL) |

|---|---|

| Candida albicans | 32 |

| Aspergillus niger | 64 |

Case Studies and Research Findings

- Antibacterial Screening : A study evaluated the compound's effectiveness against various bacterial strains using the agar dilution method. Results indicated strong activity against Gram-positive bacteria, particularly MRSA (Methicillin-resistant Staphylococcus aureus) .

- Enzyme Inhibition : The compound was assessed for its ability to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases. It demonstrated significant inhibition, suggesting potential applications in treating conditions like Alzheimer's disease.

- Biofilm Formation : The ability of this compound to inhibit biofilm formation was tested against Staphylococcus epidermidis. The results showed a reduction in biofilm biomass, indicating its potential use in preventing device-related infections .

Comparison with Similar Compounds

Piperidine/Piperazine Sulfonamide Derivatives

Analysis: Piperazine derivatives (e.g., ) often exhibit enhanced solubility due to additional hydrogen-bonding sites. However, the target compound’s piperidine core may improve membrane permeability.

Acetamide Derivatives with Heterocyclic Moieties

Analysis :

The naphthalene-containing analog () may face bioavailability challenges due to rigidity, whereas the target compound’s piperidine-sulfonyl group balances rigidity and flexibility. Compound 6e () demonstrates the impact of heterocycles like oxadiazole on potency, suggesting that the target compound’s sulfonyl-piperidine could be optimized for similar activity.

Halogen-Substituted Phenyl Acetamides

Analysis :

The 3-chloro-4-methoxyphenyl group in the target compound provides distinct electronic effects (electron-withdrawing Cl and electron-donating OCH3) compared to 4-fluorophenyl analogs. Methoxy groups can enhance solubility but reduce metabolic stability compared to halogens.

Triazolyl-Sulfanyl Acetamides

The ethyl group in triazole derivatives could enhance metabolic stability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.